4-Formylbenzamide

Vue d'ensemble

Description

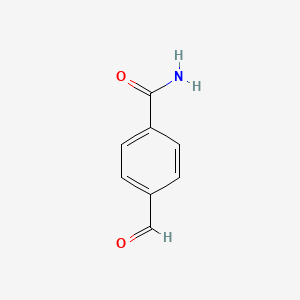

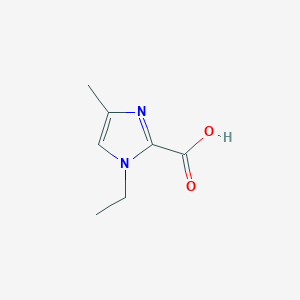

4-Formylbenzamide is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of S-HyNic (an amino-reactive reagent) and S-4FB (succinimidyl 4-formylbenzoate). S-HyNic converts amino groups on biomolecules and surfaces to HyNic groups. S-4FB is used to convert amino groups to aromatic aldehydes (this compound (4FB) groups) . The addition of a HyNic-modified biomolecule to a 4FB-modified biomolecule or surface directly leads to the formation of the conjugate .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11) . The structure of the compound includes a benzene ring with an amide group and a formyl group attached to it .Chemical Reactions Analysis

This compound has been used in the development of a robust oligo conjugated antibody cyclic immunofluorescence (Ab-oligo cyCIF) methodology . The compound has been used to modify antibodies, where site-specific conjugation resulted in higher retained binding affinity and antigen-specific staining .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It is stored in an inert atmosphere .Applications De Recherche Scientifique

Chemical Synthesis and Biotransformation :

- 4-Formylbenzamide has been involved in studies related to the conversion of N-Acyl amino acids into imides via oxidative decarboxylation, suggesting its role in synthetic organic chemistry (Huang, Wang, & Yue, 2008).

- It is also identified as a product of the metabolism of N-hydroxymethylbenzamide, indicating its relevance in metabolic studies (Ross et al., 1983).

Material Science and Electrochemistry :

- In the field of material science, this compound derivatives have been used in the electropolymerization of phenol and aniline derivatives, demonstrating applications in the development of electrochemical transducers (Santos et al., 2019).

Pharmacological Research :

- There are studies exploring the anticonvulsant activity of 4-aminobenzamides, which are structurally related to this compound, indicating its potential in the development of new pharmacological agents (Clark et al., 1984).

Biochemical Applications :

- Research has been conducted on the use of this compound derivatives in biosensors, such as a high sensitive biosensor based on a modified carbon paste electrode for the determination of glutathione and piroxicam (Karimi-Maleh et al., 2014).

Catalysis and Organic Chemistry :

- Studies have also been focused on the use of derivatives of this compound in catalysis and organic synthesis, such as in the palladium-catalyzed benzylic C-H amidation process (Hikawa et al., 2012).

Crystal Engineering :

- In crystal engineering, this compound has been studied for its interactions in various crystal structures, highlighting its importance in the study of molecular tapes and crystal design (Saha, Nangia, & Jaskólski, 2005).

Physical Chemistry and Thermodynamics :

- The compound's role in physical chemistry is evident in studies exploring its structural, thermal, and mechanical properties in different polymorphic forms (Mondal et al., 2017).

Mécanisme D'action

Target of Action

4-Formylbenzamide, also known as succinimidyl 4-formylbenzoate (SFB), is primarily used to modify amino groups on biomolecules . The primary targets of this compound are the amino groups present in biomolecules, such as proteins and antibodies .

Mode of Action

This compound interacts with its targets by converting amino groups to aromatic aldehydes . This conversion leads to the formation of a conjugate bond, which is stable to 92°C and pH 2.0-10.0 . This interaction results in the modification of the biomolecule, incorporating this compound (4FB) groups .

Biochemical Pathways

It is known that the compound plays a crucial role in the field of proteomics, particularly in the development of highly multiplexed immunostaining techniques . These techniques are used to characterize the spatial proteomics of various biological processes, including cancer .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecule it is conjugated to. In the context of proteomics, the conjugation of this compound to antibodies allows for the generation of high-dimensional images to characterize the spatial proteomics of various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the conjugate bond formed by this compound . Additionally, the specific biomolecule to which this compound is conjugated can also influence its action and efficacy.

Safety and Hazards

The safety information for 4-Formylbenzamide includes a GHS07 pictogram and a warning signal word . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

4-Formylbenzamide has potential applications in the field of spatial proteomics of cancer. It has been used in the development of a robust oligo conjugated antibody cyclic immunofluorescence (Ab-oligo cyCIF) methodology . This methodology is capable of generating high dimensional images to characterize the spatial proteomics of the hallmarks of cancer .

Propriétés

IUPAC Name |

4-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDCXCRLPNMJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6051-41-8 | |

| Record name | 4-formylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 4-Formylbenzamide utilized in bioconjugation chemistry?

A1: this compound (4FB) serves as a versatile linker in bioconjugation strategies. It reacts efficiently with hydrazide-modified molecules, forming a stable bis-aryl hydrazone bond. [, ] This property makes it valuable for conjugating molecules like polymers or antibodies to various substrates, including nanoparticles, surfaces, and other biomolecules.

Q2: Can you provide an example of this compound's application in material science?

A2: One study successfully functionalized cellulose nanocrystals (CNCs) with metal-chelating diblock copolymers using this compound. [] Researchers first introduced 4FB groups onto the CNC surface. Subsequently, they grafted polymers with hydrazinonicotinate acetone hydrazine (HyNic) end groups onto the modified CNCs via bis-aryl hydrazone bond formation. This modification strategy holds promise for developing radiotherapeutic agents. []

Q3: What is the role of this compound in developing targeted therapies?

A3: this compound plays a crucial role in synthesizing targeted therapeutic agents by enabling the conjugation of targeting moieties to therapeutic molecules. For instance, researchers used this compound to conjugate a metal-chelating polymer (MCP) to the monoclonal antibody panitumumab, which targets the epidermal growth factor receptor (EGFR). [] This conjugation allowed for the complexation of radioisotopes like ¹¹¹In or ¹⁷⁷Lu, creating a potential theranostic agent for EGFR-positive pancreatic cancer. []

Q4: Are there other examples of this compound use in antibody-based targeting strategies?

A4: Yes, a study employed this compound to create a bispecific antibody construct by linking an anti-human CD90 monoclonal antibody to an anti-myosin light chain 1 (MLC1) antibody. [] They modified the anti-CD90 antibody with a pegylated this compound moiety and the anti-MLC1 antibody with a 6-hydrazinonicotinamide moiety, facilitating their covalent linkage via bis-arylhydrazone formation. [] This bispecific antibody construct showed potential for targeted delivery of bone-marrow-derived multipotent stromal cells (BMMSC) to infarcted myocardium. []

Q5: How does this compound contribute to research in cell-cell interactions?

A5: this compound facilitates the creation of "immuno-DNAs" by enabling the covalent attachment of single-stranded DNA oligonucleotides to antibodies. [] These immuno-DNAs can bind to specific cell surface antigens via the antibody portion, while the DNA strand facilitates interactions with complementary DNA strands conjugated to other antibodies. This method allows researchers to control the assembly of heterotypic multicellular systems by exploiting the specificity of antibody-antigen and DNA-DNA interactions. []

Q6: What is the significance of using this compound in synthesizing chitosan derivatives?

A6: Research has shown that new chitosan derivatives can be synthesized using a reductive N-alkylation reaction with various aldehydes, including this compound. [] This modification significantly enhances the solubility of chitosan in methanol, broadening its application in various fields. For example, these modified chitosan derivatives exhibited potential as coating materials for electroless plating due to their palladium-adsorption capabilities. []

Q7: Is this compound involved in developing antimicrobial agents?

A7: While not directly antimicrobial, this compound plays a supporting role in designing antimicrobial agents. In a study focusing on hydrogen sulfide (H2S)-releasing antimicrobial agents, researchers synthesized a dipeptide hydrogel incorporating this compound. [] While the this compound itself did not release H2S, it played a crucial role in constructing the dipeptide structure, which exhibited potent Staphylococcus aureus biofilm disruption properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918201.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2918204.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)